5-(3,4-Dimethoxyphenyl)nicotinic acid
Overview
Description
5-(3,4-Dimethoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 3,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
Given its structural similarity to niacin (also known as nicotinic acid), it’s plausible that it may interact with similar targets . Niacin is known to interact with a variety of targets, including enzymes involved in lipid metabolism and receptors such as the G protein-coupled receptor 109A .
Mode of Action
Based on the known actions of niacin, it can be inferred that this compound might interact with its targets to influence lipid metabolism . For instance, niacin has been shown to inhibit diacylglycerol acyltransferase-2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of VLDL and LDL particles .
Biochemical Pathways
Based on the actions of niacin, it can be speculated that this compound may influence pathways related to lipid metabolism . Niacin is known to affect the metabolism of lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) .
Pharmacokinetics
The pharmacokinetics of niacin, a structurally similar compound, are better understood . Niacin is known to be well-absorbed and is metabolized in the liver . Its metabolites are excreted in urine .
Result of Action
Based on the known effects of niacin, it can be inferred that this compound might have similar effects, such as reducing levels of ldl and vldl, and increasing levels of hdl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)nicotinic acid can be achieved through a multicomponent reaction involving the condensation of aryl aldehyde, ethyl acetoacetate, and ammonium acetate. This process constructs a dihydropyridine intermediate, which is then dehydrogenated to form the desired nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the use of commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods focus on optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted nicotinic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.
Nicotinic acid: A well-known compound used in the treatment of hyperlipidemia and pellagra.
Indole derivatives: These compounds share similar aromatic structures and exhibit diverse biological activities
Uniqueness
5-(3,4-Dimethoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinic acid core with a 3,4-dimethoxyphenyl group makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-3-9(6-13(12)19-2)10-5-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKNTDWMTBRGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646973 | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-42-4 | |
Record name | 5-(3,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887973-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.